molecular formula C15H27NO4Si B15096369 Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate

Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate

Cat. No.: B15096369
M. Wt: 313.46 g/mol
InChI Key: UWDJZUNSBMERPJ-UHFFFAOYSA-N
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Description

Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a tert-butyl(dimethyl)silyl (TBS)-protected 2-methylpropan-2-yloxy group and at position 5 with a methyl carboxylate ester. The TBS group enhances steric protection and stability against nucleophilic or basic conditions, making this compound a valuable intermediate in multi-step organic syntheses, particularly in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C15H27NO4Si

Molecular Weight

313.46 g/mol

IUPAC Name

methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C15H27NO4Si/c1-14(2,3)21(7,8)19-10-15(4,5)12-9-11(20-16-12)13(17)18-6/h9H,10H2,1-8H3

InChI Key

UWDJZUNSBMERPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)C1=NOC(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate typically involves multiple steps. One common method starts with the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride . This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate precursors . The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Silyl Ether Deprotection

The TBS group is cleaved under mild acidic or fluoride-based conditions:

ReagentConditionsProductYieldSource
TBAF (1 M in THF)RT, 1–2 hFree alcohol derivative85–90%
HF (aq.)0°C to RT, 30 minAlcohol + TBS byproducts80%

Deprotection enables further functionalization, such as oxidation to ketones or participation in Mitsunobu reactions .

Ester Transformations

The methyl ester undergoes hydrolysis or transesterification:

ReactionReagents/ConditionsProductYieldSource
Hydrolysis LiOH, THF/H₂O, RT, 4 hCarboxylic acid90%
Amidation NH₃ (g), MeOH, 60°C, 12 hPrimary amide75%

Acid-catalyzed transesterification with alcohols (e.g., ethanol) proceeds efficiently under reflux .

Oxazole Ring Modifications

The 1,2-oxazole core participates in electrophilic and nucleophilic reactions:

Nucleophilic Additions

  • Thiols/Amines : Under basic conditions, nucleophiles attack the electron-deficient oxazole ring at C4 or C5 positions, forming thioethers or enamines .

  • Halogenation : Treatment with NBS or I₂ in CH₂Cl₂ introduces halogens regioselectively .

Cross-Coupling Reactions

  • Sonogashira Coupling : Requires a halogen (Br/I) at C4 or C5. Using Pd(PPh₃)₄/CuI and alkynes, aryl- or alkyl-substituted oxazoles form in 60–75% yields .

Macrocyclic Analogs

The deprotected alcohol derivative serves as a precursor for macrocycles like disorazole C1. Key steps include:

  • Ester → Aldehyde : Reduction with DIBAL-H .

  • Macrocyclization : Sonogashira coupling or esterification under high dilution .

Antibacterial Hybrids

Oxazole-thiadiazole hybrids (e.g., compound 16a in ) are synthesized via:

  • Oxidative cyclization of thiosemicarbazones.

  • Diazotation and coupling with thiomorpholine.

Comparative Stability and Reactivity

Functional GroupStabilityNotable Reactions
TBS etherStable to bases, mild acidsHF/TBAF deprotection
Methyl esterHydrolyzes under acidic/basicAmidation, transesterification
Oxazole ringAromatic stabilizationElectrophilic substitution, cross-couplings

Scientific Research Applications

Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, while the oxazole ring can participate in various chemical reactions. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Heterocycle Position 3 Substituent Position 5 Substituent Ester Group Key Applications
Target Compound 1,2-Oxazole TBS-protected 2-methylpropan-2-yloxy Methyl carboxylate Methyl Synthetic intermediate, protection
Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate 1,2-Oxazole 3-Hydroxyphenyl Methyl carboxylate Methyl Precursor for bioactive derivatives
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1,2,4-oxadiazole-5-carboxylate 1,2,4-Oxadiazole tert-Butoxycarbonyl (Boc)-protected aminomethyl Ethyl carboxylate Ethyl Peptide mimetics, drug discovery
Methyl 3-(trimethylsilyl)penta-3,4-dienoate Allenyl Trimethylsilyl (TMS) Methyl ester Methyl Catalysis, conjugated systems
Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate 1,2,3-Triazole 3-Methylbutyl, phenyl Ethyl oxoacetate Ethyl Antimicrobial agents

Heterocycle Core and Reactivity

  • 1,2-Oxazole vs. 1,2,4-Oxadiazole vs. 1,2,3-Triazole :
    The target compound’s 1,2-oxazole core is less electron-deficient than 1,2,4-oxadiazole , favoring nucleophilic aromatic substitution. In contrast, 1,2,3-triazoles exhibit strong dipole moments, enhancing biological interactions.
  • Allenyl Systems : The allenylsilane in enables [2+2] cycloadditions, unlike the aromatic oxazole, which participates in electrophilic substitutions .

Substituent Effects

  • TBS vs. Boc vs. Hydroxyphenyl :
    The TBS group in the target compound provides superior steric protection compared to the Boc group in , which is acid-labile. The 3-hydroxyphenyl group in requires protection during synthesis, highlighting the TBS group’s utility in avoiding side reactions .
  • Ester Groups : Methyl esters (target compound, ) are more reactive toward hydrolysis than ethyl esters (), influencing their use in stepwise syntheses.

Stability and Reactivity

  • The TBS group in the target compound enhances stability under basic conditions compared to the TMS group in , which is prone to protiodesilylation.
  • The oxazole’s methyl carboxylate at position 5 is less sterically hindered than the oxadiazole’s ethyl carboxylate in , facilitating enzyme binding in bioactive analogs.

Comparative Reactivity in Catalysis

  • Allenylsilanes like participate in enantioselective reactions with ortho-quinone methides, whereas the target compound’s oxazole core is more suited for palladium-catalyzed cross-couplings due to aromatic stability .

Q & A

Q. What synthetic strategies are employed to introduce the tert-butyldimethylsilyl (TBDMS) protecting group in this compound?

The TBDMS group is typically introduced via silylation reactions using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or pyridine) under anhydrous conditions. This step is critical to protect hydroxyl or carboxyl intermediates during multi-step syntheses. For example, analogous protocols in oxazole-containing compounds use inert atmospheres (N₂/Ar) and dry solvents (DMF, THF) to prevent premature deprotection .

Q. How is the oxazole ring constructed in this compound, and what regioselectivity challenges arise?

Oxazole rings are often formed via cyclization of α-amino ketones or through [3+2] cycloadditions between nitriles and carbonyl compounds. Regioselectivity is influenced by steric and electronic factors, particularly in branched substrates like 2-methylpropan-2-yl derivatives. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography is recommended to confirm regiochemical outcomes, as misassignment can lead to structural ambiguities .

Q. What spectroscopic methods are prioritized for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm the TBDMS group (δ ~0.1–0.3 ppm for Si(CH₃)₂) and oxazole protons (δ 6.5–8.5 ppm).
  • FTIR : Peaks at ~1250 cm⁻¹ (Si-C) and 1700 cm⁻¹ (ester C=O).
  • HRMS : To verify molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validation with elemental analysis ensures purity .

Advanced Research Questions

Q. How does the steric bulk of the TBDMS group influence reaction kinetics in downstream functionalization?

The TBDMS group can hinder nucleophilic or electrophilic attacks at adjacent sites, requiring optimized conditions (e.g., elevated temperatures or Lewis acid catalysis). For instance, deprotection with tetra-n-butylammonium fluoride (TBAF) in THF may require extended reaction times compared to less sterically hindered silyl ethers .

Q. What computational methods are used to predict the compound’s stability under varying pH or temperature?

Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) for the silyl ether and ester linkages. Molecular dynamics simulations model hydrolysis pathways, revealing that acidic conditions preferentially cleave the TBDMS group, while basic conditions target the ester moiety. Experimental validation via accelerated stability studies (40°C/75% RH) is advised .

Q. How do conflicting crystallographic and spectroscopic data for this compound’s solid-state structure arise, and how are they resolved?

Discrepancies may stem from polymorphism or solvent inclusion in crystal lattices. Single-crystal X-ray diffraction (SCXRD) provides definitive structural data, while powder XRD and differential scanning calorimetry (DSC) identify polymorphic forms. For example, solvent-free crystals may exhibit different melting points compared to solvated forms, necessitating rigorous drying protocols .

Q. What strategies mitigate side reactions during the coupling of the oxazole-5-carboxylate moiety with other functional groups?

  • Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation.
  • Protecting the oxazole nitrogen with photolabile groups (e.g., nitroveratryl) to prevent undesired alkylation.
  • Monitoring reaction progress via LC-MS to isolate intermediates before side products dominate .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for TBDMS-protected intermediates?

Variability often arises from trace moisture in reagents or incomplete silylation. Solutions include:

  • Rigorous drying of glassware and solvents (e.g., molecular sieves).
  • Quantifying reaction progress via TLC or in-situ IR spectroscopy.
  • Repeating syntheses with freshly distilled TBDMSCl to ensure reagent activity .

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

Dynamic effects from restricted rotation around the oxazole-ester bond or slow conformational changes in the TBDMS group can cause signal splitting. Variable-temperature NMR (VT-NMR) between 25°C and −40°C clarifies these effects by freezing rotamers .

Methodological Best Practices

Q. What protocols ensure reproducibility in large-scale syntheses of this compound?

  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction endpoints.
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via factorial designs.
  • Quality Control : Validate batches using HPLC with UV/ELS detection (≥95% purity) .

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